

Spectroscopic Profile of 4'-Fluoro-2'-methylacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 4'-Fluoro-2'-methylacetophenone

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Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic properties of **4'-Fluoro-2'-methylacetophenone** (CAS: 446-29-7). Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of predicted data and characteristic spectral features derived from closely related structural analogs, including 4'-fluoroacetophenone, 2'-methylacetophenone, and 4'-methylacetophenone. The methodologies described herein provide a robust framework for the experimental acquisition and analysis of spectroscopic data for this compound, which serves as a key intermediate in the synthesis of various pharmaceutical agents.[1]

Chemical Structure and Properties

- IUPAC Name: 1-(4-fluoro-2-methylphenyl)ethanone
- Synonyms: **4'-Fluoro-2'-methylacetophenone**
- CAS Number: 446-29-7
- Molecular Formula: C₉H₉FO
- Molecular Weight: 152.17 g/mol

- Physical Form: Liquid
- Purity: Typically available at 97-98%

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4'-Fluoro-2'-methylacetophenone**. These values are derived from the analysis of structurally similar compounds and are intended to serve as a reference for experimental data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.7 - 7.8	d	1H	Aromatic H (H-6')
~ 6.9 - 7.0	m	2H	Aromatic H (H-3', H-5')
~ 2.55	s	3H	-COCH ₃
~ 2.45	s	3H	Ar-CH ₃

Table 2: Predicted ^{13}C NMR Spectral Data (CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~ 198	C=O
~ 163 (d, $^1\text{JCF} \approx 250$ Hz)	C-F (C-4')
~ 142	C-CH ₃ (C-2')
~ 135	Aromatic C (C-1')
~ 131 (d, $^3\text{JCF} \approx 9$ Hz)	Aromatic CH (C-6')
~ 116 (d, $^2\text{JCF} \approx 21$ Hz)	Aromatic CH (C-5')
~ 113 (d, $^2\text{JCF} \approx 21$ Hz)	Aromatic CH (C-3')
~ 29	-COCH ₃
~ 21	Ar-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Spectral Data (Neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3050 - 3100	Medium	C-H stretch (aromatic)
~ 2920 - 2980	Medium	C-H stretch (aliphatic)
~ 1685	Strong	C=O stretch (aryl ketone)
~ 1610, 1580	Strong	C=C stretch (aromatic ring)
~ 1220	Strong	C-F stretch (aryl fluoride)
~ 820	Strong	C-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Relative Intensity	Assignment
152	High	[M] ⁺ (Molecular Ion)
137	High	[M - CH ₃] ⁺
109	Medium	[M - COCH ₃] ⁺ or [C ₇ H ₆ F] ⁺
91	Medium	Tropylium-like ion fragment
43	High	[CH ₃ CO] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **4'-Fluoro-2'-methylacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **4'-Fluoro-2'-methylacetophenone** in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Use a spectrometer with a field strength of 400 MHz or higher.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Employ a standard pulse sequence with a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
 - Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

- ^{13}C NMR Acquisition:
 - Use the same spectrometer and sample.
 - Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
 - A larger number of scans will be necessary to achieve a good signal-to-noise ratio.
 - Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small drop of the liquid **4'-Fluoro-2'-methylacetophenone** directly onto the ATR crystal.
 - If using a pressure anvil, apply gentle pressure to ensure good contact between the sample and the crystal.
- Data Acquisition (FTIR):
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$.
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

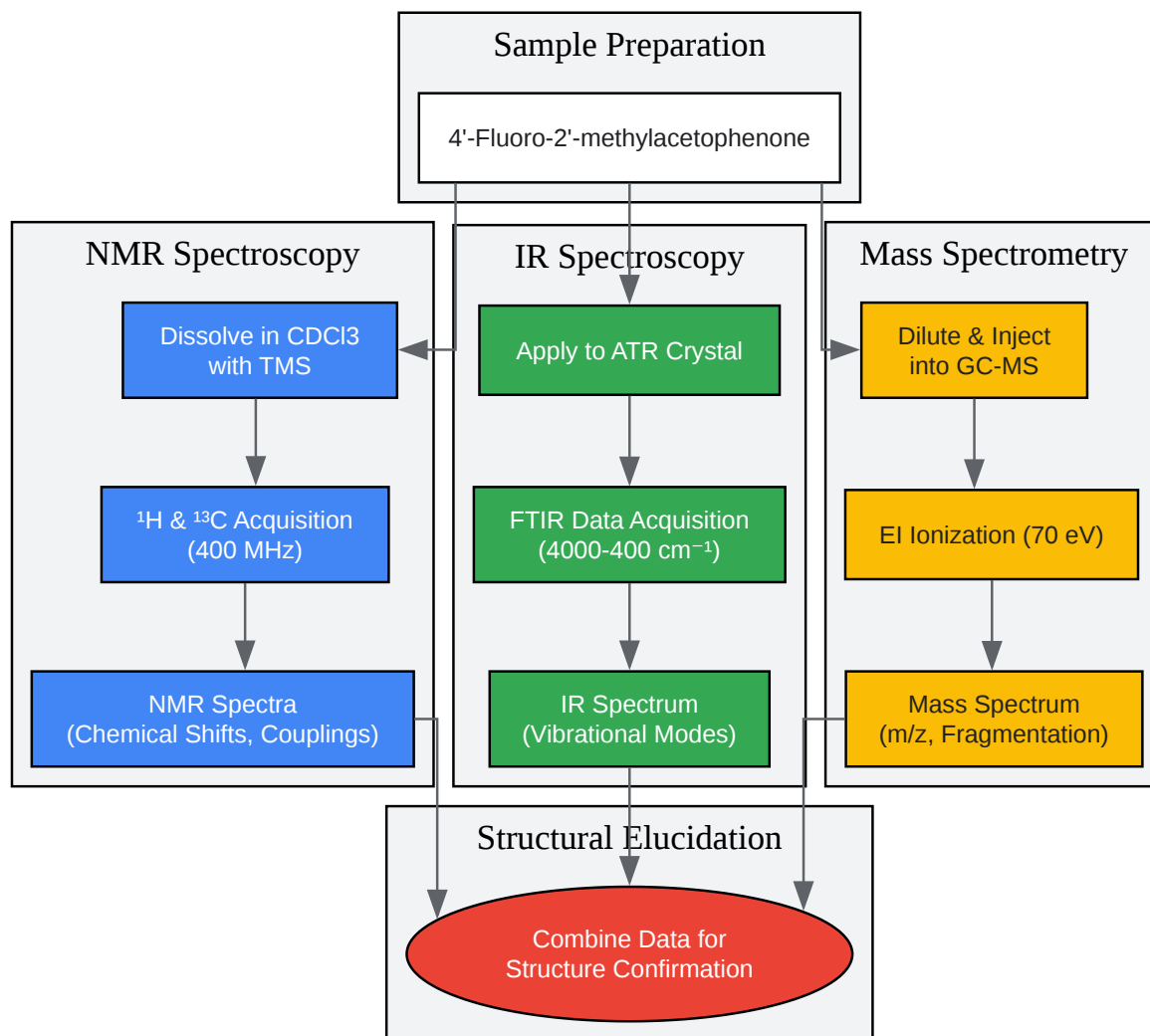
Mass Spectrometry (MS)

- Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
 - Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

- Inject a small volume (e.g., 1 μL) into the GC, which separates the compound from any impurities before it enters the mass spectrometer.
- Data Acquisition (Electron Ionization - EI):
 - Use a standard EI energy of 70 eV to induce fragmentation.
 - The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.
- Data Analysis:
 - Identify the molecular ion peak (M^+) to confirm the molecular weight.
 - Analyze the fragmentation pattern to gain structural information. Common fragmentations for acetophenones include the loss of the methyl group ($[M-15]$) and the acetyl group ($[M-43]$).

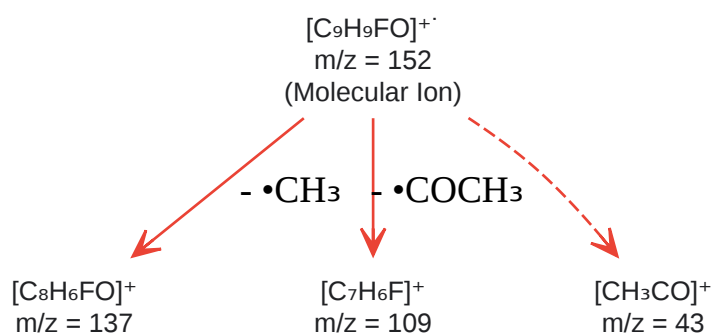
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the expected fragmentation of **4'-Fluoro-2'-methylacetophenone**.



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Caption: Experimental workflow for spectroscopic characterization.



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Caption: Expected mass spectral fragmentation pathway.

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References

- 1. p-METHYLACETOPHENONE | C₉H₁₀O | CID 8500 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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